molecular formula C20H15N5O4 B2475268 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1020968-68-6

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2475268
CAS No.: 1020968-68-6
M. Wt: 389.371
InChI Key: FYKNLKSBCZFPQR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15N5O4 and its molecular weight is 389.371. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzodioxole moiety and a pyrazolo-triazine framework. Its molecular formula is C19H16N4O3C_{19}H_{16}N_{4}O_{3} with a molecular weight of 348.36 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives containing the benzodioxole structure can inhibit the growth of various cancer cell lines. A study reported that benzodioxole-based thiosemicarbazone derivatives displayed cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cells, with some compounds causing apoptosis and disrupting mitochondrial membrane potential .
CompoundCell LineIC50 (µM)Mechanism
Compound 5A54915Induces apoptosis
Compound 5C610Disrupts mitochondrial function

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis .

Anti-inflammatory Properties

Compounds with the benzodioxole structure often exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which can be linked to their anticancer activity .
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to inhibition of DNA synthesis and promoting apoptosis in cancer cells .
  • Mitochondrial Dysfunction : The ability of these compounds to disrupt mitochondrial membrane potential is critical in mediating their cytotoxic effects .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiosemicarbazone Derivatives : This study synthesized various benzodioxole derivatives and evaluated their anticancer effects on A549 and C6 cell lines. The most effective derivative showed significant cytotoxicity and induced apoptosis through mitochondrial pathways .
  • Neuroprotective Research : Research indicated that certain benzodioxole derivatives could protect neuronal cells from oxidative damage in models of neurodegenerative diseases .
  • Anti-inflammatory Investigation : Compounds structurally similar to this compound were found to reduce inflammation markers in vivo .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c26-19(22-14-6-7-17-18(8-14)29-12-28-17)10-24-20(27)16-9-15(23-25(16)11-21-24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKNLKSBCZFPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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